Ethyl 9-(3,3-dimethyloxiran-2-YL)-7-methylnona-2,4,6-trienoate
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Overview
Description
Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate is a complex organic compound known for its unique chemical structure and properties. This compound features an oxirane ring, which is a three-membered cyclic ether, and multiple conjugated double bonds, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the oxirane ring through an epoxidation reaction. This can be achieved by reacting an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like hydroxide ions (OH-) for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity underlies its potential antimicrobial and antifungal activities, as it can disrupt the integrity of microbial cell membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate include:
Citral (3,7-dimethyl-2,6-octadienal): Known for its lemon scent and antimicrobial properties.
(S)-9-(3,3-Dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dien-1-ol: Another compound with an oxirane ring and multiple double bonds.
Uniqueness
What sets this compound apart is its combination of an ethyl ester group, an oxirane ring, and a conjugated triene system.
Properties
CAS No. |
63353-40-2 |
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Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate |
InChI |
InChI=1S/C16H24O3/c1-5-18-15(17)10-8-6-7-9-13(2)11-12-14-16(3,4)19-14/h6-10,14H,5,11-12H2,1-4H3 |
InChI Key |
WDKAEMRCLWALDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CC=C(C)CCC1C(O1)(C)C |
Origin of Product |
United States |
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